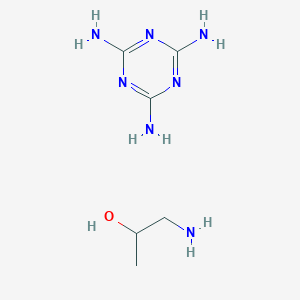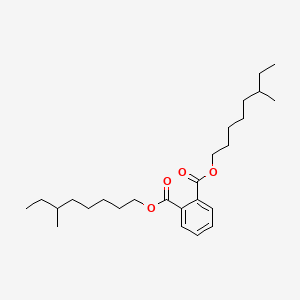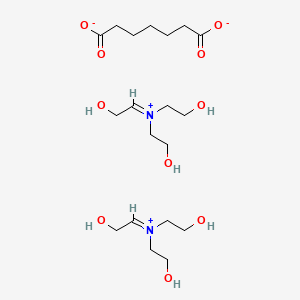
Bis(tris(2-hydroxyethyl)ammonium) heptanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(tris(2-hydroxyethyl)ammonium) heptanedioate is a chemical compound with the molecular formula C19H42N2O10. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of bis(tris(2-hydroxyethyl)ammonium) heptanedioate typically involves the reaction of tris(2-hydroxyethyl)amine with heptanedioic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents and catalysts to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions. This includes the use of large reactors, precise temperature control, and efficient mixing to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions
Bis(tris(2-hydroxyethyl)ammonium) heptanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols .
Aplicaciones Científicas De Investigación
Bis(tris(2-hydroxyethyl)ammonium) heptanedioate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in certain processes.
Biology: The compound is used in biological studies to investigate its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is being conducted to explore its potential use in drug development and as a treatment for certain medical conditions.
Industry: It is used in the production of various industrial products, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of bis(tris(2-hydroxyethyl)ammonium) heptanedioate involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
- Tris(2-hydroxyethyl)ammonium lactate
- Tris(2-hydroxyethyl)ammonium malate
- Tris(2-hydroxyethyl)ammonium succinate
- Tris(2-hydroxyethyl)ammonium glycolate
Uniqueness
Bis(tris(2-hydroxyethyl)ammonium) heptanedioate is unique due to its specific molecular structure, which imparts distinct properties and reactivity compared to similar compounds. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industrial processes.
Propiedades
Número CAS |
85030-03-1 |
|---|---|
Fórmula molecular |
C19H38N2O10 |
Peso molecular |
454.5 g/mol |
Nombre IUPAC |
bis(2-hydroxyethyl)-(2-hydroxyethylidene)azanium;heptanedioate |
InChI |
InChI=1S/C7H12O4.2C6H14NO3/c8-6(9)4-2-1-3-5-7(10)11;2*8-4-1-7(2-5-9)3-6-10/h1-5H2,(H,8,9)(H,10,11);2*1,8-10H,2-6H2/q;2*+1/p-2 |
Clave InChI |
FXIVXDGUFXDOQC-UHFFFAOYSA-L |
SMILES canónico |
C(CCC(=O)[O-])CCC(=O)[O-].C(CO)[N+](=CCO)CCO.C(CO)[N+](=CCO)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


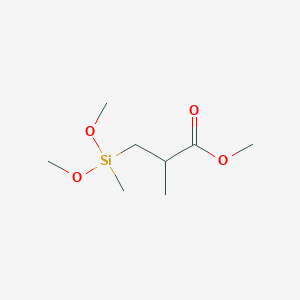
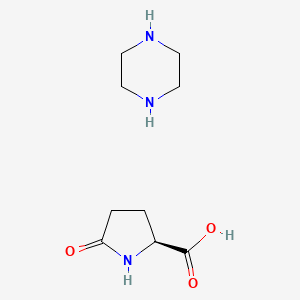
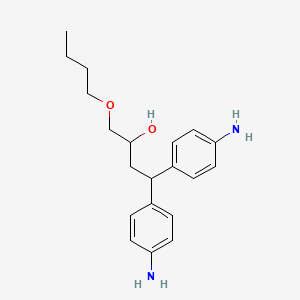
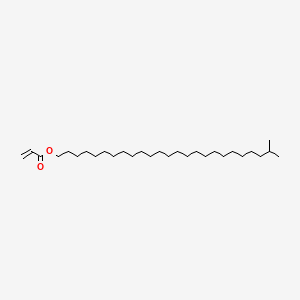
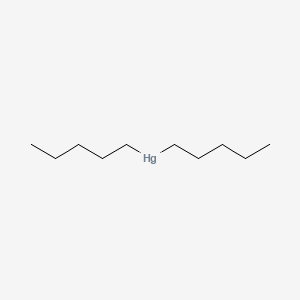



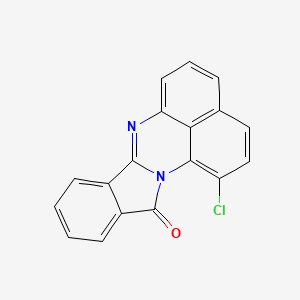
![3-[2-Hydroxy-3-(tetradecyloxy)propoxy]propanol](/img/structure/B12660517.png)


